IDO1 Inhibition Potency
1-[(Dimethylamino)methyl]-1H-indole-2,3-dione inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 1.19 µM [1]. In sharp contrast, the parent scaffold isatin (1H-indole-2,3-dione) acts as a weak IDO1 inhibitor, exhibiting a Ki of 89 ± 6 µM under comparable conditions [2]. This 75‑fold improvement in target affinity demonstrates that N‑dimethylaminomethyl substitution markedly enhances engagement with the IDO1 catalytic pocket.
| Evidence Dimension | IDO1 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.19 µM |
| Comparator Or Baseline | Isatin (CAS 91-56-5): Ki = 89 ± 6 µM |
| Quantified Difference | Approximately 75‑fold lower Ki (higher potency) |
| Conditions | Recombinant human IDO1 enzymatic assay |
Why This Matters
The substantially greater IDO1 inhibition potency positions this N‑Mannich base as a preferred starting point over isatin for medicinal chemistry campaigns targeting tryptophan‑catabolizing enzymes in immuno‑oncology.
- [1] BindingDB Entry BDBM50514032 (CHEMBL4471831). Inhibition of recombinant human IDO1 (Ki = 1.19 µM). View Source
- [2] Pantouris, G.; Loudon-Griffiths, J.; Mowat, C. G. Insights into the mechanism of inhibition of tryptophan 2,3‑dioxygenase by isatin derivatives. J. Enzyme Inhib. Med. Chem. 2016, 31, 70–78. View Source
